molecular formula C15H14FN5S B15117867 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B15117867
M. Wt: 315.4 g/mol
InChI Key: VHPLPCHVQRNWEX-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine with a fluoropyrimidine moiety

Preparation Methods

The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step procedures. One common synthetic route includes the reaction of 5-fluoropyrimidine with piperazine to form an intermediate, which is then reacted with 1,2-benzothiazole under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine and benzothiazole components may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H14FN5S

Molecular Weight

315.4 g/mol

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C15H14FN5S/c16-12-9-17-10-18-15(12)21-7-5-20(6-8-21)14-11-3-1-2-4-13(11)22-19-14/h1-4,9-10H,5-8H2

InChI Key

VHPLPCHVQRNWEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NC=NC=C4F

Origin of Product

United States

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